2-(3-hydroxypropyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-(3-HYDROXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that incorporates chromene, pyrrole, and indole frameworks. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-HYDROXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multicomponent reactions. One efficient method involves the use of chromeno[2,3-c]pyrrole-3,9-diones and hydrazine hydrate in dioxane . The reaction is carried out in a 20-mL glass vial using a 1:5 molar ratio of the reactants under mild conditions, and the products can be easily isolated by crystallization without the use of chromatography .
Industrial Production Methods
the use of multicomponent reactions and diversity-oriented synthesis (DOS) strategies are likely to be employed due to their efficiency and ability to produce a wide range of functionalized derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(3-HYDROXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(3-HYDROXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-HYDROXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar chromene-pyrrole framework and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole moiety are known for their diverse biological activities and are widely studied in medicinal chemistry.
Uniqueness
2-(3-HYDROXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of chromene, pyrrole, and indole frameworks in a single molecule enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C24H22N2O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-1',6,7-trimethylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C24H22N2O5/c1-13-11-15-18(12-14(13)2)31-21-19(20(15)28)24(26(22(21)29)9-6-10-27)16-7-4-5-8-17(16)25(3)23(24)30/h4-5,7-8,11-12,27H,6,9-10H2,1-3H3 |
InChI Key |
AFLLCCSKUDGOOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CCCO |
Origin of Product |
United States |
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